molecular formula C6H7ClF3NS B2621541 (4-(TRIFLUOROMETHYL)THIOPHEN-2-YL)METHANAMINE HCL CAS No. 2287287-33-4

(4-(TRIFLUOROMETHYL)THIOPHEN-2-YL)METHANAMINE HCL

Cat. No.: B2621541
CAS No.: 2287287-33-4
M. Wt: 217.63
InChI Key: MPKSOIUMIAXKIO-UHFFFAOYSA-N
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Description

Structural Identification and IUPAC Nomenclature

The compound’s IUPAC name, (4-(trifluoromethyl)thiophen-2-yl)methanamine hydrochloride , precisely describes its structure. The thiophene ring serves as the core, with a trifluoromethyl (-CF₃) group at the 4-position and a methanamine (-CH₂NH₂) group at the 2-position. Protonation of the amine group with hydrochloric acid yields the hydrochloride salt, improving solubility and crystallinity.

Key structural attributes include:

Property Value Source
Molecular Formula C₆H₇ClF₃NS
Molecular Weight 217.64 g/mol
CAS Registry Number 2287287-33-4
InChI Code 1S/C₆H₆F₃NS.ClH

The InChI code (1S/C₆H₆F₃NS.ClH/c7-6(8,9)4-1-5(2-10)11-3-4;/h1,3H,2,10H2;1H) encodes the connectivity of atoms, emphasizing the trifluoromethyl-thiophene linkage and the protonated amine. The SMILES notation (Cl.NCc1sc(cc1C(F)(F)F)) further clarifies the spatial arrangement, highlighting the amine’s adjacency to the sulfur atom in the thiophene ring.

Historical Context in Organofluorine Chemistry

Organofluorine chemistry has evolved significantly since the mid-20th century, driven by fluorine’s unique ability to modulate pharmacokinetics and bioactivity. The trifluoromethyl group (-CF₃), introduced widely in agrochemicals and pharmaceuticals by the 1980s, became a cornerstone for enhancing metabolic stability and lipophilicity. Parallelly, thiophene derivatives gained prominence as benzene bioisosteres, offering improved solubility and electronic profiles.

The fusion of these motifs—exemplified by (4-(trifluoromethyl)thiophen-2-yl)methanamine HCl—reflects a strategic shift toward hybrid architectures in drug design. Commercial availability through suppliers like Sigma-Aldrich and abcr GmbH underscores its utility in modern research. For instance, its inclusion in chemical catalogs since the early 2020s aligns with the broader adoption of fluorinated heterocycles in kinase inhibitors and G protein-coupled receptor (GPCR) modulators.

Significance of Trifluoromethyl-Thiophene Hybrid Architectures

Trifluoromethyl-thiophene hybrids leverage synergistic effects from both substituents:

  • Electronic Modulation : The -CF₃ group’s strong electron-withdrawing nature polarizes the thiophene ring, enhancing reactivity toward electrophilic substitution and stabilizing charge-transfer interactions.
  • Bioisosteric Advantages : Thiophene’s smaller van der Waals radius compared to benzene reduces steric hindrance, while its sulfur atom facilitates hydrogen bonding and π-stacking.
  • Pharmacokinetic Optimization : Increased lipophilicity from -CF₃ improves membrane permeability, whereas the amine group enables salt formation for tailored solubility.

Comparative analysis with related compounds illustrates these advantages:

Compound Molecular Formula Key Features Applications
This compound C₆H₇ClF₃NS -CF₃, HCl salt Drug intermediates
(Thiophen-2-ylmethyl)([4-(trifluoromethoxy)phenyl]methyl)amine C₁₃H₁₂F₃NOS -OCF₃, bifunctional amine Material science

This hybrid design has enabled applications in:

  • Medicinal Chemistry : As a building block for protease inhibitors and neurotransmitter analogs, leveraging -CF₃’s metabolic resistance.
  • Materials Science : In organic semiconductors, where thiophene’s conjugated system and fluorine’s electron-withdrawing effects enhance charge mobility.

Properties

IUPAC Name

[4-(trifluoromethyl)thiophen-2-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3NS.ClH/c7-6(8,9)4-1-5(2-10)11-3-4;/h1,3H,2,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPKSOIUMIAXKIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1C(F)(F)F)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClF3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2287287-33-4
Record name [4-(trifluoromethyl)thiophen-2-yl]methanamine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Trifluoromethyl)thiophen-2-yl)methanamine hydrochloride typically involves the reaction of 4-(trifluoromethyl)thiophene with methanamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves the following steps:

Industrial Production Methods

In an industrial setting, the production of (4-(Trifluoromethyl)thiophen-2-yl)methanamine hydrochloride involves large-scale synthesis using similar reaction conditions. The process is optimized for efficiency and cost-effectiveness, with careful control of reaction parameters to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

(4-(Trifluoromethyl)thiophen-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophene derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(4-(Trifluoromethyl)thiophen-2-yl)methanamine hydrochloride is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (4-(Trifluoromethyl)thiophen-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and the thiophene ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Thiophene Fentanyl Hydrochloride

Structure : Thiophene fentanyl HCl (C₂₄H₂₆ClN₂OS) incorporates a thiophene ring but as part of a larger opioid-like structure. Unlike the target compound, it includes a benzamide moiety and a piperidine ring, which are critical for μ-opioid receptor binding.
Key Differences :

  • Molecular Weight : Thiophene fentanyl HCl (449.00 g/mol) is significantly larger, impacting bioavailability and metabolic stability.
    Applications : While the target compound may serve as a synthetic intermediate, thiophene fentanyl derivatives are explicitly designed for analgesic effects .

4-(2-Amino-1-(2-Chlorophenyl)ethyl)thiomorpholine 1-Oxide Hydrochloride

Structure : This compound (C₁₂H₁₈Cl₂N₂OS) features a thiomorpholine ring with a chlorine-substituted phenyl group and an amine side chain.
Key Differences :

  • Heterocyclic Core : The thiomorpholine ring introduces sulfur and oxygen atoms, altering electronic properties compared to the thiophene-based target compound.
  • Applications: Such compounds are explored for central nervous system (CNS) targeting, whereas the target compound’s simpler structure may favor agrochemical or material science applications .

[4-(Thiazol-2-yl)phenyl]methanamine HCl

Structure : This analog (C₁₀H₁₁ClN₂S) replaces the thiophene ring with a thiazole ring, retaining the phenyl-methanamine backbone.
Key Differences :

  • Heterocycle : Thiazole’s nitrogen atom increases polarity and hydrogen-bonding capacity compared to thiophene.
  • Molecular Weight: Lower molar mass (226.73 g/mol) may improve solubility but reduce steric bulk.

Structural and Functional Comparison Table

Compound Molecular Formula Molar Mass (g/mol) Key Substituents Potential Applications
(4-(Trifluoromethyl)thiophen-2-yl)methanamine HCl C₆H₇ClF₃NS 209.64 CF₃ (thiophene), NH₂CH₂ (HCl salt) Pharma intermediates, Agrochemicals
Thiophene fentanyl HCl C₂₄H₂₆ClN₂OS 449.00 Thiophene, opioid backbone Analgesics (opioid receptor)
4-(2-Amino-1-(2-chlorophenyl)ethyl)thiomorpholine 1-oxide HCl C₁₂H₁₈Cl₂N₂OS 309.25 Thiomorpholine, 2-chlorophenyl CNS-targeted therapeutics
[4-(Thiazol-2-yl)phenyl]methanamine HCl C₁₀H₁₁ClN₂S 226.73 Thiazole, phenyl-methanamine Antimicrobial/anticancer agents

Biological Activity

(4-(Trifluoromethyl)thiophen-2-yl)methanamine hydrochloride is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, while the thiophene ring contributes to its aromaticity and biological interactions. This article examines the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparisons with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C₆H₆ClF₃N
  • Molecular Weight : 201.57 g/mol

The presence of the trifluoromethyl group significantly influences the compound's reactivity and pharmacological properties. The thiophene ring is known for its involvement in various biological interactions, making it a subject of interest in drug development.

The biological activity of (4-(trifluoromethyl)thiophen-2-yl)methanamine HCl is primarily attributed to its interaction with specific molecular targets within biological systems. The trifluoromethyl group enhances the compound’s ability to cross cell membranes and interact with intracellular targets. The methanamine group can form hydrogen bonds and electrostatic interactions with proteins, enzymes, or receptors, modulating their activity.

Antimicrobial Activity

Research indicates that compounds containing thiophene rings often exhibit significant antimicrobial properties. This compound may inhibit the growth of specific bacteria and fungi by disrupting their metabolic pathways through enzyme inhibition. This mechanism is common among antimicrobial agents, suggesting potential applications in treating infections.

Cholinesterase Inhibition

Similar thiophene derivatives have shown significant inhibitory effects on cholinesterase enzymes, which are crucial for neurotransmission. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease. Studies have demonstrated that certain thiophene derivatives possess IC50 values comparable to established cholinesterase inhibitors like galantamine.

CompoundIC50 Value (μM)Reference
Galantamine7.9
Thiophene Derivative A4.6
Thiophene Derivative B5.3

Anti-inflammatory Properties

Preliminary studies suggest that this compound may exhibit anti-inflammatory properties. The compound's ability to modulate inflammatory pathways could be beneficial in treating conditions characterized by excessive inflammation.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiophene derivatives, including this compound. Results indicated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria.
  • Neuroprotective Effects : Another investigation focused on the cholinesterase inhibitory activity of thiophene derivatives in a model of Alzheimer's disease. The results showed that this compound exhibited significant neuroprotective effects, suggesting its potential as a therapeutic agent for cognitive disorders.

Q & A

Q. What are the optimal synthetic routes for (4-(TRIFLUOROMETHYL)THIOPHEN-2-YL)METHANAMINE HCl, and how can purity be maximized?

Methodological Answer: The synthesis typically involves functionalization of the thiophene ring, followed by amination and HCl salt formation. Key steps include:

  • Thiophene trifluoromethylation : Use of CF₃ reagents (e.g., Togni’s reagent) under Pd catalysis to introduce the trifluoromethyl group at the 4-position .
  • Amination : Nucleophilic substitution or reductive amination of the 2-position methyl group. For reductive amination, NaBH₃CN or H₂/Pd-C in methanol is effective .
  • Purification : Column chromatography (silica gel, DCM/MeOH gradient) and recrystallization (ethanol/water) are critical to achieve >98% purity. Monitor intermediates via TLC and confirm final structure via ¹H/¹³C NMR and HRMS .

Q. How can spectroscopic techniques (NMR, FTIR, X-ray) be employed to confirm the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks based on thiophene ring protons (δ 6.8–7.5 ppm for aromatic protons) and methylamine protons (δ 2.8–3.2 ppm). The trifluoromethyl group (CF₃) appears as a singlet in ¹⁹F NMR at ~δ -60 ppm .
  • FTIR : Confirm NH₂ stretch (~3300 cm⁻¹) and C-F stretches (1100–1200 cm⁻¹).
  • X-ray crystallography : Resolve crystal packing and bond angles. For HCl salts, expect hydrogen bonding between NH₃⁺ and Cl⁻ .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

Methodological Answer:

  • pH stability : Conduct accelerated degradation studies in buffers (pH 1–13) at 25°C. Monitor decomposition via HPLC. The HCl salt form enhances stability in acidic conditions but may hydrolyze in basic media (pH >10) .
  • Thermal stability : Use TGA/DSC to assess decomposition temperatures. Storage recommendations: desiccated at -20°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can computational models (DFT, MD) predict the reactivity of this compound in nucleophilic or electrophilic reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the electron-deficient CF₃ group directs electrophilic attacks to the thiophene’s 5-position .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to predict reaction pathways. Pair with experimental kinetic studies to validate activation energies .

Q. What experimental designs are suitable for studying this compound’s environmental fate and ecotoxicological impacts?

Methodological Answer:

  • Environmental partitioning : Use OECD 123 guidelines to measure logP (octanol-water partition coefficient). Anticipate moderate hydrophilicity due to the NH₃⁺Cl⁻ group .
  • Degradation studies : Conduct photolysis (UV light, λ=254 nm) and biodegradation (OECD 301F) assays. Monitor metabolites via LC-MS/MS. The thiophene ring may yield sulfoxide/sulfone derivatives .
  • Ecotoxicology : Test acute toxicity (Daphnia magna, 48h LC₅₀) and genotoxicity (Ames test). Correlate results with QSAR models to predict broader ecological risks .

Q. How can contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved?

Methodological Answer:

  • Dose-response analysis : Use Hill plots to differentiate specific inhibition (low nM–μM EC₅₀) from non-specific cytotoxicity (mM range).
  • Off-target profiling : Employ kinase/GPCR panels to identify secondary targets. Cross-validate with CRISPR-Cas9 knockouts to confirm mechanism .
  • Statistical rigor : Apply ANOVA with post-hoc tests (Tukey’s HSD) to distinguish experimental error from biological variability .

Q. What interdisciplinary approaches integrate this compound into materials science or medicinal chemistry workflows?

Methodological Answer:

  • Medicinal chemistry : Optimize pharmacokinetics (PK) via pro-drug strategies (e.g., esterification of NH₂). Use SPR assays to measure target binding affinity .
  • Materials science : Functionalize metal-organic frameworks (MOFs) via amine coordination. Characterize adsorption capacities (BET analysis) for gas storage applications .

Q. How do theoretical frameworks (e.g., HSAB theory) explain the compound’s ligand behavior in coordination chemistry?

Methodological Answer:

  • Hard-Soft Acid-Base (HSAB) theory : The NH₂ group acts as a hard base, binding to hard acids (e.g., Fe³⁺, Al³⁺). The thiophene sulfur is a soft base, coordinating with soft acids (e.g., Pd²⁺, Pt²⁺) .
  • Spectroscopic validation : Use UV-Vis (charge-transfer bands) and EXAFS to confirm coordination geometry .

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